molecular formula C19H16Cl2N2O2S2 B6048188 (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}METHANONE

(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}METHANONE

Cat. No.: B6048188
M. Wt: 439.4 g/mol
InChI Key: GEBYEWDYOOPWJQ-UHFFFAOYSA-N
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Description

(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}METHANONE is a complex organic compound with a unique structure that combines benzothiophene and piperazine moieties

Properties

IUPAC Name

[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S2/c1-11-8-12(10-26-11)18(24)22-4-6-23(7-5-22)19(25)17-16(21)14-3-2-13(20)9-15(14)27-17/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBYEWDYOOPWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving chlorinated aromatic compounds and sulfur sources.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where piperazine derivatives are introduced to the benzothiophene core.

    Attachment of the Thienyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Halogen atoms in the benzothiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}METHANONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)(1-PIPERIDINYL)METHANONE
  • (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)(4-MORPHOLINYL)METHANONE

Uniqueness

Compared to similar compounds, (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(5-METHYL-3-THIENYL)CARBONYL]PIPERAZINO}METHANONE stands out due to the presence of the thienyl group, which may enhance its biological activity and chemical reactivity. This unique structure allows for a broader range of applications and potentially more potent effects in biological systems.

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